Chinfloxacin
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Overview
Description
Chinfloxacin is a synthetic fourth-generation fluoroquinolone antibiotic. It has a structure similar to moxifloxacin, with a difluoride substitution in the 8-methoxy group . This compound is known for its potent antibacterial activity against a wide range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chinfloxacin involves multiple steps, starting from the appropriate quinolone core structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves large-scale reactors, precise control of reaction conditions, and rigorous quality control measures to ensure consistency and efficacy of the produced compound .
Chemical Reactions Analysis
Types of Reactions
Chinfloxacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its antibacterial activity.
Substitution: This compound can undergo substitution reactions, where specific atoms or groups in its structure are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted fluoroquinolones .
Scientific Research Applications
Chinfloxacin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of fluoroquinolones.
Biology: Investigated for its effects on bacterial cell processes and resistance mechanisms.
Medicine: Explored for its potential to treat various bacterial infections, including those caused by antibiotic-resistant strains.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
Chinfloxacin exerts its antibacterial effects by targeting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, this compound prevents the supercoiling and replication of bacterial DNA, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Moxifloxacin: Similar structure but lacks the difluoride substitution at the 8-methoxy group.
Levofloxacin: Another fluoroquinolone with a different substitution pattern.
Ciprofloxacin: A second-generation fluoroquinolone with a distinct structure and spectrum of activity.
Uniqueness of Chinfloxacin
This compound is unique due to its difluoride substitution, which enhances its antibacterial activity against certain bacterial strains compared to other fluoroquinolones. It has shown higher efficacy against Gram-positive isolates and similar or slightly lower activity against Gram-negative isolates compared to moxifloxacin and levofloxacin .
Properties
Molecular Formula |
C21H22F3N3O4 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H22F3N3O4/c22-14-6-12-16(27(11-3-4-11)8-13(18(12)28)20(29)30)19(31-21(23)24)17(14)26-7-10-2-1-5-25-15(10)9-26/h6,8,10-11,15,21,25H,1-5,7,9H2,(H,29,30) |
InChI Key |
KNLARSZRTBDTIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC2NC1)C3=C(C=C4C(=C3OC(F)F)N(C=C(C4=O)C(=O)O)C5CC5)F |
Origin of Product |
United States |
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